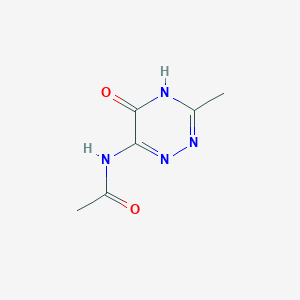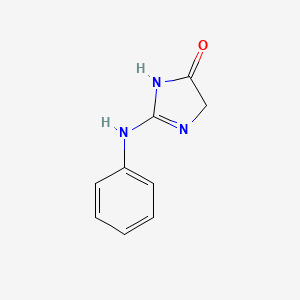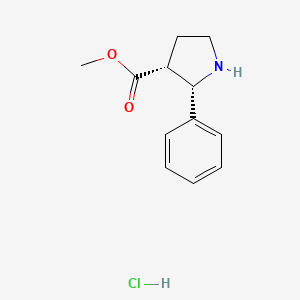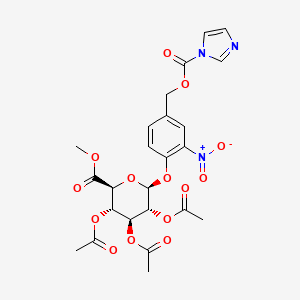![molecular formula C24H22N4OS B12934782 Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- CAS No. 832081-96-6](/img/structure/B12934782.png)
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- is a complex organic compound that features a benzamide core linked to a quinoxaline ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives. Substitution reactions on the piperidine ring can lead to various substituted piperidine derivatives.
Scientific Research Applications
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
N-[1-(aminocarbonyl)-2-(1-piperidinyl)ethyl]benzamides: These compounds share a similar benzamide core but differ in the substitution pattern and the presence of additional functional groups.
3-fluoro-N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]benzamide: This compound has a similar structure but includes a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity
Properties
| 832081-96-6 | |
Molecular Formula |
C24H22N4OS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide |
InChI |
InChI=1S/C24H22N4OS/c29-24(17-8-3-1-4-9-17)25-18-11-12-19-20(16-18)26-22(21-10-7-15-30-21)23(27-19)28-13-5-2-6-14-28/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,25,29) |
InChI Key |
IEKQEBDEYIOVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)N=C2C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/no-structure.png)


![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)



